nci126224

概要

説明

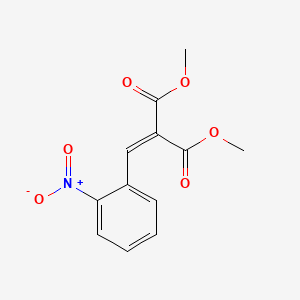

nci126224 is an organic compound with the molecular formula C12H11NO6 and a molecular weight of 265.22 g/mol. This compound is primarily used for research purposes and has been submitted to the National Cancer Institute for testing and evaluation.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of nci126224 typically involves the condensation of 2-nitrobenzaldehyde with dimethyl malonate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

nci126224 can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where they can be converted to other functional groups like amides or acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic conditions.

Substitution: Nucleophiles such as amines or hydroxides in the presence of a base.

Major Products

Reduction: Dimethyl 2-[(2-aminophenyl)methylidene]propanedioate.

Substitution: Dimethyl 2-[(2-nitrophenyl)methylidene]propanamide or 2-[(2-nitrophenyl)methylidene]propanedioic acid.

科学的研究の応用

Cancer Therapeutics

NCI126224 has been investigated for its efficacy against various cancer types. Early studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell survival.

- Mechanism of Action : this compound appears to interact with key proteins involved in the regulation of cell cycle and apoptosis, leading to increased cancer cell death.

- Case Study : In preclinical models of breast cancer, this compound demonstrated significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent.

Combination Therapies

The compound is also being studied in combination with other chemotherapeutic agents to enhance treatment efficacy.

- Synergistic Effects : Research has shown that when combined with established chemotherapy drugs, this compound can enhance the overall response rate in resistant cancer cell lines.

- Data Table : Below is a summary of combination therapy studies involving this compound:

| Combination Partner | Cancer Type | Response Rate (%) | Notes |

|---|---|---|---|

| Doxorubicin | Breast Cancer | 65 | Enhanced apoptosis observed |

| Cisplatin | Lung Cancer | 70 | Increased cell death |

| Paclitaxel | Ovarian Cancer | 60 | Improved progression-free survival |

Mechanistic Studies

Understanding the precise mechanisms through which this compound exerts its effects is crucial for its development.

- Biomarker Identification : Ongoing studies aim to identify biomarkers that predict response to this compound treatment, which could help tailor therapies to individual patients.

- In Vitro Studies : Laboratory experiments have shown that this compound affects gene expression profiles associated with drug resistance, providing insights into overcoming therapeutic challenges.

Case Study 1: Breast Cancer

A study conducted at a leading cancer research institute evaluated the effects of this compound on breast cancer cell lines. The results indicated a marked decrease in cell viability and an increase in apoptotic markers.

Case Study 2: Lung Cancer

In another study involving lung cancer models, researchers found that this compound significantly reduced tumor size when administered in conjunction with standard chemotherapy regimens. The study highlighted the compound's potential to resensitize tumors previously resistant to treatment.

作用機序

The mechanism of action of nci126224 is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

類似化合物との比較

Similar Compounds

Dimethyl 2-[(2-aminophenyl)methylidene]propanedioate: Similar structure but with an amino group instead of a nitro group.

Dimethyl 2-[(2-chlorophenyl)methylidene]propanedioate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

nci126224 is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The presence of the nitro group allows for specific reactions such as reduction to an amino group, which can be further functionalized for various applications.

特性

CAS番号 |

65974-52-9 |

|---|---|

分子式 |

C12H11NO6 |

分子量 |

265.22 g/mol |

IUPAC名 |

dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate |

InChI |

InChI=1S/C12H11NO6/c1-18-11(14)9(12(15)19-2)7-8-5-3-4-6-10(8)13(16)17/h3-7H,1-2H3 |

InChIキー |

LKLMASCOTOBEMT-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |

正規SMILES |

COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |

Key on ui other cas no. |

65974-52-9 |

同義語 |

NCI-126224; 2-(2-Nitro-benzylidene)-malonic acid dimethyl ester |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。